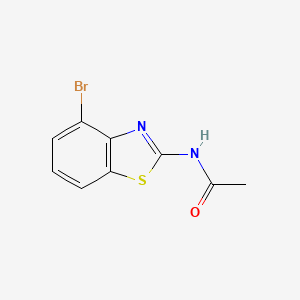

N-(4-bromo-1,3-benzothiazol-2-yl)acetamide

Beschreibung

Significance of Heterocyclic Scaffolds in Drug Discovery and Development

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure, such as nitrogen, sulfur, or oxygen. evitachem.com These structures are of immense interest in drug discovery as they are integral components of numerous existing drugs and biologically active molecules. nih.gov The presence of heteroatoms imparts unique physicochemical properties to these molecules, such as polarity, hydrogen bonding capacity, and the ability to engage in specific interactions with biological targets like enzymes and receptors. researchgate.net

The structural diversity of heterocyclic scaffolds allows for the fine-tuning of a molecule's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net This versatility makes them invaluable tools for medicinal chemists in the design of new therapeutic agents with improved efficacy and reduced side effects. Over 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in modern drug design. researchgate.net

The Benzothiazole (B30560) Moiety as a Privileged Structure in Bioactive Compounds

Within the vast family of heterocyclic compounds, the benzothiazole moiety holds a special status. Benzothiazole is a bicyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. researchgate.net This scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. utm.my

The benzothiazole ring system is a common feature in a wide array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including:

Anticancer nih.gov

Antimicrobial nih.gov

Anti-inflammatory researchgate.net

Anticonvulsant nih.gov

Antidiabetic researchgate.net

Antiviral researchgate.net

The versatility of the benzothiazole scaffold stems from its relatively simple structure, which allows for easy chemical modification at various positions, leading to the generation of large libraries of derivatives for biological screening. researchgate.net

Contextualizing Acetamide (B32628) Derivatives within Benzothiazole Medicinal Chemistry

The attachment of an acetamide group (-NHCOCH₃) to the 2-amino position of the benzothiazole core gives rise to N-(1,3-benzothiazol-2-yl)acetamide and its derivatives. This particular modification has been a subject of significant interest in medicinal chemistry. The acetamide group can act as a hydrogen bond donor and acceptor, which can be crucial for molecular recognition at the active site of a biological target.

Numerous studies have explored the synthesis and biological evaluation of benzothiazole acetamide derivatives, revealing a wide range of therapeutic potential. For instance, various substituted N-(benzothiazol-2-yl)acetamide derivatives have been investigated for their anticancer and antimicrobial properties. nih.govnih.gov The synthesis of these compounds often involves the acylation of a 2-aminobenzothiazole (B30445) precursor. evitachem.comnih.gov

Table 1: Examples of Bioactive Benzothiazole Acetamide Derivatives

| Derivative Name | Biological Activity |

| N-(4-(benzo[d]thiazol-2-yl)-2-chlorophenyl)-2-(4-chlorophenylthio)acetamide | Anticancer nih.gov |

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamide | Antitumor nih.gov |

| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamide | Antileukemic nih.gov |

| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Antimicrobial, Antiproliferative researchgate.net |

This table is for illustrative purposes and does not include dosage or administration information.

Rationale for Focused Research on N-(4-bromo-1,3-benzothiazol-2-yl)acetamide and its Derivatives

The focused investigation into N-(4-bromo-1,3-benzothiazol-2-yl)acetamide is driven by the well-established principles of medicinal chemistry, particularly the role of halogenation in modulating the pharmacological activity of a lead compound. The introduction of a bromine atom at the 4-position of the benzothiazole ring is a strategic modification intended to enhance the therapeutic potential of the parent N-(1,3-benzothiazol-2-yl)acetamide molecule.

The rationale for this focused research can be broken down as follows:

Electronic Effects: Halogens, such as bromine, are electron-withdrawing groups. The introduction of a bromine atom can alter the electron distribution within the benzothiazole ring system, which can, in turn, influence the molecule's ability to interact with its biological target.

Lipophilicity: The addition of a bromine atom generally increases the lipophilicity (fat-solubility) of a molecule. This can have a significant impact on its pharmacokinetic properties, such as its ability to cross cell membranes and reach its site of action.

Steric Effects: The size of the bromine atom can introduce steric bulk, which can influence the molecule's conformation and its fit within the binding pocket of a receptor or enzyme.

Metabolic Stability: Halogenation can sometimes block sites of metabolic degradation, leading to a longer duration of action for the drug.

While direct and extensive research specifically on N-(4-bromo-1,3-benzothiazol-2-yl)acetamide is not widely published, the synthesis of related brominated benzothiazole derivatives has been reported, and these compounds have shown promising biological activities. nih.gov For example, studies on other halogenated benzothiazoles have demonstrated enhanced antimicrobial and anticancer effects, providing a strong impetus for the synthesis and evaluation of the 4-bromo derivative. nih.govnih.gov The exploration of N-(4-bromo-1,3-benzothiazol-2-yl)acetamide and its derivatives is, therefore, a logical step in the ongoing effort to develop novel and more effective benzothiazole-based therapeutic agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2OS/c1-5(13)11-9-12-8-6(10)3-2-4-7(8)14-9/h2-4H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIYCZCAYPRAKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis Strategies for Substituted 2-Aminobenzothiazoles

The formation of the 2-aminobenzothiazole (B30445) scaffold is a critical first step. This is typically achieved through cyclization reactions, followed by the introduction of necessary substituents, such as halogens, onto the benzothiazole (B30560) ring.

The construction of the benzothiazole core can be accomplished through several synthetic routes. A common and classical method involves the reaction of an appropriately substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent. For instance, the treatment of 4-substituted anilines with potassium thiocyanate and bromine in acetic acid is a well-established method for synthesizing 6-substituted 2-aminobenzothiazoles. nih.gov However, this method may not be universally applicable, as unwanted side reactions, such as thiocyanation at the para position of unsubstituted anilines, can occur. nih.gov

Alternative strategies often utilize phenylthioureas as precursors, which can undergo oxidative cyclization to form the 2-aminobenzothiazole ring. nih.govgoogle.com Various oxidizing agents and catalysts can be employed for this transformation, including bromine in chloroform (B151607) or sulfuric acid with a catalytic amount of a bromine compound. google.comindexcopernicus.comscholarsresearchlibrary.com Modern approaches have also explored more environmentally friendly and efficient methods. For example, a metal-free synthesis using catalytic iodine and molecular oxygen as a green oxidant has been developed for the aerobic oxidative cyclization of cyclohexanones and thioureas to yield 2-aminobenzothiazoles. organic-chemistry.orgacs.org Other catalysts, such as copper and palladium, have also been utilized for intramolecular C-S bond formation through cross-coupling reactions to form the benzothiazole ring. indexcopernicus.com

| Method | Precursors | Reagents/Catalysts | Key Features |

|---|---|---|---|

| Classical Synthesis | Substituted Anilines and Potassium Thiocyanate | Bromine in Acetic Acid | Effective for 6-substituted derivatives, but can lead to side reactions with unsubstituted anilines. nih.gov |

| Oxidative Cyclization | Phenylthioureas | Bromine in Chloroform or Sulfuric Acid/Bromine | A versatile method for forming the 2-aminobenzothiazole core. google.comindexcopernicus.comscholarsresearchlibrary.com |

| Metal-Free Aerobic Oxidation | Cyclohexanones and Thioureas | Catalytic Iodine and Molecular Oxygen | An environmentally friendly approach avoiding the use of heavy metals. organic-chemistry.orgacs.org |

| Copper/Palladium-Catalyzed Cyclization | Aryl Halides and Thioureas | Copper or Palladium Catalysts | Utilizes cross-coupling reactions for intramolecular C-S bond formation. indexcopernicus.com |

Once the 2-aminobenzothiazole core is formed, the next step in synthesizing the precursor for N-(4-bromo-1,3-benzothiazol-2-yl)acetamide is the introduction of a bromine atom at the 4-position of the benzothiazole ring. This is typically achieved through electrophilic substitution reactions. The bromination of 2-aminobenzothiazoles has been a subject of study to understand the orientation of electrophilic substitution in the benzothiazole system. rsc.org

Direct bromination of 2-aminobenzothiazole can be challenging due to the activating nature of the amino group, which can lead to multiple substitutions or oxidation. Therefore, the synthesis of 2-amino-4-bromobenzothiazole (B1271170) often involves starting with a pre-brominated aniline derivative. For example, 2-bromoaniline (B46623) can be used as a starting material to first synthesize the corresponding phenylthiourea, which is then cyclized to form 2-amino-4-bromobenzothiazole. nih.gov This approach allows for precise control over the position of the bromine substituent.

| Method | Starting Material | Key Steps | Product |

|---|---|---|---|

| Cyclization of a Brominated Precursor | 2-Bromoaniline | 1. Formation of the corresponding phenylthiourea. 2. Oxidative cyclization of the phenylthiourea. | 2-Amino-4-bromobenzothiazole nih.gov |

General Principles of Acetamide (B32628) Moiety Introduction

With the 2-amino-4-bromobenzothiazole precursor in hand, the final step is the introduction of the acetamide moiety. This is typically accomplished through acylation or coupling reactions that form an amide bond between the 2-amino group of the benzothiazole and an acetyl group.

Acylation is a common method for forming amides. This can be achieved by reacting the 2-aminobenzothiazole derivative with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. umpr.ac.id The reaction is often carried out in a suitable solvent, and a base may be added to neutralize the acidic byproduct. For instance, N-acetylation of 2-aminobenzothiazoles can be performed by refluxing with acetic acid. umpr.ac.idnih.gov This direct use of acetic acid presents an alternative to the more moisture-sensitive acylating agents like acetic anhydride and acetyl chloride. umpr.ac.id Another approach involves the use of chloroacetyl chloride, which first forms an N-(chloroacetyl) derivative that can be further modified. researchgate.netarabjchem.org

| Acylating Agent | Reaction Conditions | Key Features |

|---|---|---|

| Acetic Acid | Refluxing in acetic acid. umpr.ac.idnih.gov | A direct and convenient method, avoiding moisture-sensitive reagents. umpr.ac.id |

| Acetic Anhydride/Acetyl Chloride | Typically performed in a suitable solvent, often with a base. | Common and effective acylating agents, though sensitive to moisture. umpr.ac.id |

| Chloroacetyl Chloride | Condensation reaction. researchgate.netarabjchem.org | Forms an N-(chloroacetyl) intermediate that can be used for further functionalization. researchgate.netarabjchem.org |

Amide bonds can also be formed using coupling reagents that activate the carboxylic acid for reaction with the amine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used water-soluble carbodiimide (B86325) that facilitates the formation of an amide bond between a carboxylic acid and an amine. nih.govchemistrysteps.com In this context, acetic acid would be activated by EDC, often in the presence of an additive like N-hydroxybenzotriazole (HOBt), to form a reactive intermediate that then readily reacts with the 2-aminobenzothiazole derivative. nih.govcommonorganicchemistry.com This method is particularly useful for coupling electron-deficient amines and can be performed under mild conditions. nih.govresearchgate.net The use of EDC and HOBt, often with a base such as N,N-diisopropylethylamine (DIPEA), provides a reliable protocol for the synthesis of a range of amide derivatives. nih.gov

| Coupling Reagent System | Reactants | Key Features |

|---|---|---|

| EDC/HOBt | Acetic Acid and 2-Amino-4-bromobenzothiazole | Mild reaction conditions, suitable for electron-deficient amines, and the byproducts are water-soluble, facilitating purification. nih.govchemistrysteps.comresearchgate.net |

Multi-Step Synthesis Pathways for N-(4-bromo-1,3-benzothiazol-2-yl)acetamide and Related Analogs

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)acetamide is a sequential process that combines the aforementioned strategies. A typical synthetic route would commence with the synthesis of the 2-amino-4-bromobenzothiazole precursor, followed by the acylation of the 2-amino group.

A plausible multi-step pathway is as follows:

Synthesis of 2-Amino-4-bromobenzothiazole: This precursor is synthesized from 2-bromoaniline. The aniline is first converted to N-(2-bromophenyl)thiourea, which then undergoes an oxidative cyclization, for example, using bromine in a suitable solvent, to yield 2-amino-4-bromobenzothiazole. nih.gov

Acetylation of 2-Amino-4-bromobenzothiazole: The resulting 2-amino-4-bromobenzothiazole is then acylated to introduce the acetamide moiety. This can be achieved by reacting it with acetic anhydride or by refluxing it in acetic acid to yield N-(4-bromo-1,3-benzothiazol-2-yl)acetamide. umpr.ac.idnih.gov

This general pathway is adaptable for the synthesis of various related analogs by using different substituted anilines in the initial step or employing different acylating agents in the final step. For example, the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been reported, which involves the initial synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide, followed by a Suzuki cross-coupling reaction to introduce the aryl group. nih.gov Similarly, various substituted N-benzothiazol-2-yl-acetamides have been synthesized by first preparing substituted 2-aminobenzothiazoles, which are then acylated. researchgate.netarabjchem.org

| Step | Reaction | Starting Materials | Product |

|---|---|---|---|

| 1 | Precursor Synthesis | 2-Bromoaniline | 2-Amino-4-bromobenzothiazole nih.gov |

| 2 | Acetylation | 2-Amino-4-bromobenzothiazole and Acetic Acid/Acetic Anhydride | N-(4-bromo-1,3-benzothiazol-2-yl)acetamide umpr.ac.idnih.gov |

Advanced Synthetic Techniques in Benzothiazole-Acetamide Chemistry

The synthesis of benzothiazole derivatives, including N-(4-bromo-1,3-benzothiazol-2-yl)acetamide, has been significantly advanced by the adoption of modern synthetic techniques that prioritize efficiency, speed, and environmental sustainability. These methods offer considerable improvements over classical synthetic approaches.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in the field of medicinal and heterocyclic chemistry. researchgate.netwjarr.com This technique utilizes microwave irradiation to heat reaction mixtures, which can dramatically accelerate the rate of chemical reactions compared to conventional heating methods. researchgate.net Key advantages include significant reductions in reaction time, often from hours to minutes, alongside improvements in product yield and quality. researchgate.net

The application of microwave energy facilitates the rapid synthesis of various heterocyclic compounds, including benzothiazole and oxadiazole derivatives. wjarr.comias.ac.in For instance, procedures have been developed for the microwave-assisted synthesis of benzothiazole libraries, achieving good to excellent yields in short timeframes. ias.ac.in In a typical setup, reactants are placed in a microwave-safe vial and irradiated at a specific power and temperature for a designated period, often as short as 15 minutes. ijpbs.comnih.gov This approach is considered an important methodology in green chemistry as it often requires less solvent and energy, minimizing the environmental impact of chemical synthesis. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Hours (e.g., 5-6 hours) researchgate.net | Minutes (e.g., 5-15 minutes) researchgate.netnih.gov |

| Energy Input | High and often inefficient | Direct and efficient heating of reactants |

| Solvent Usage | Often requires large volumes | Reduced or solvent-free conditions possible wjarr.com |

| Product Yield | Variable | Generally high to excellent wjarr.comias.ac.in |

| Environmental Impact | Higher waste generation | Considered a "green chemistry" approach researchgate.net |

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis where three or more reactants are combined in a single reaction vessel to form a final product. mdpi.com This approach is particularly valued for its synthetic efficiency, as it eliminates the need for isolating and purifying intermediate compounds, which saves time, resources, and reduces waste. mdpi.com MCRs are characterized by their high atom and step economy, making them an economically and environmentally favorable alternative to traditional linear synthetic routes. ijcce.ac.ir

This methodology is widely employed to construct complex molecules and libraries of heterocyclic compounds, such as imidazoles and thiazoles. ijcce.ac.irorganic-chemistry.org The reaction design often involves the sequential formation of multiple chemical bonds in a single operation. organic-chemistry.org For example, a four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, resulting in very good yields. organic-chemistry.org The advantages of simplicity, high yields, and short reaction times make MCRs a valuable technique for the synthesis of diverse benzothiazole-acetamide structures. organic-chemistry.org

Methodologies for Chemical Characterization in Synthetic Research

Following the synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)acetamide, rigorous characterization is essential to confirm its identity, structure, and purity. This is accomplished through a combination of modern analytical techniques.

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. jetir.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For N-(4-bromo-1,3-benzothiazol-2-yl)acetamide, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H bond of the amide, the C=O (carbonyl) group of the amide, the C=N bond within the benzothiazole ring, and C-H bonds of the aromatic system. ijpbs.comarabjchem.org

Table 2: Expected FT-IR Spectral Data for N-(4-bromo-1,3-benzothiazol-2-yl)acetamide

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) |

| Amide | N-H stretch | ~3400 |

| Aromatic Ring | C-H stretch | ~3100 |

| Acetyl Group | C-H stretch | ~2900-2950 |

| Amide I | C=O stretch | ~1700 |

| Benzothiazole Ring | C=N stretch | ~1570-1600 |

| Amide II | N-H bend / C-N stretch | ~1550 |

| Benzothiazole Ring | C-S-C | ~650 |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-(4-bromo-1,3-benzothiazol-2-yl)acetamide

| Type | Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 8.0 |

| Methyl Protons (-CH₃) | ~2.4 | |

| Amide Proton (-NH) | > 9.0 (broad singlet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~167 |

| Aromatic Carbons (Ar-C) | 115 - 150 | |

| Methyl Carbon (-CH₃) | ~21 |

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. arabjchem.org It provides the percentage by mass of each element (carbon, hydrogen, nitrogen, sulfur, etc.) present in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. arabjchem.org A close correlation between the found and calculated values serves to confirm the empirical and molecular formula of the synthesized compound, thereby verifying its purity and identity. researchgate.net

Table 4: Theoretical Elemental Analysis for N-(4-bromo-1,3-benzothiazol-2-yl)acetamide (C₉H₇BrN₂OS)

| Element | Symbol | Atomic Weight | Molar Mass Contribution | Percentage (%) |

| Carbon | C | 12.011 | 108.099 | 37.91 |

| Hydrogen | H | 1.008 | 7.056 | 2.48 |

| Bromine | Br | 79.904 | 79.904 | 28.03 |

| Nitrogen | N | 14.007 | 28.014 | 9.83 |

| Oxygen | O | 15.999 | 15.999 | 5.61 |

| Sulfur | S | 32.06 | 32.06 | 11.25 |

| Total | 285.132 g/mol | 100.00 |

Investigation of Pharmacological Potential and Biological Activities

Broad-Spectrum Pharmacological Relevance of Benzothiazole (B30560) Derivatives

Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention from researchers due to their diverse therapeutic applications. Current time information in Pasuruan, ID.rsc.org This bicyclic system, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a key pharmacophore and a privileged structure in medicinal chemistry. rsc.org The inherent biological activities of the benzothiazole nucleus are vast, with scientific literature extensively documenting its potential in various therapeutic areas.

The broad-spectrum pharmacological relevance of benzothiazole derivatives includes:

Anticancer Activity: Numerous studies have highlighted the potent anti-tumor properties of benzothiazole compounds against a range of cancer cell lines. Current time information in Pasuruan, ID.asianpubs.org

Antimicrobial and Antifungal Activity: This class of compounds has shown significant efficacy against various bacterial and fungal strains. Current time information in Pasuruan, ID.

Anti-Tubercular Activity: Benzothiazole derivatives have emerged as promising candidates in the search for new treatments for tuberculosis. Current time information in Pasuruan, ID.

Anti-Inflammatory and Analgesic Activity: The anti-inflammatory and pain-relieving potential of these compounds is well-documented. Current time information in Pasuruan, ID.

Anticonvulsant Activity: Research has also explored the role of benzothiazole derivatives in the management of seizures. Current time information in Pasuruan, ID.asianpubs.org

Other Activities: The pharmacological profile of benzothiazoles extends to antidiabetic, antimalarial, and antioxidant activities, among others. Current time information in Pasuruan, ID.

The versatility of the benzothiazole scaffold allows for chemical modifications that can enhance specific biological activities, making it a focal point for the development of novel therapeutic agents. rsc.org

Anti-Cancer Research Perspectives for Benzothiazole-Acetamide Scaffolds

The benzothiazole-acetamide scaffold is a significant area of interest in oncology research. The combination of the benzothiazole ring with an acetamide (B32628) moiety has been shown to yield compounds with potent anti-proliferative effects against various cancer cell lines. ejbps.comresearchgate.net While specific research on N-(4-bromo-1,3-benzothiazol-2-yl)acetamide is limited, studies on analogous structures provide valuable insights into its potential anti-cancer activity.

For instance, a review of benzothiazole derivatives as anticancer agents highlights several compounds with an acetamide or a related amide linkage that exhibit significant cytotoxicity. ejbps.com The presence of a halogen, such as bromine, on the benzothiazole ring is often associated with enhanced anti-cancer effects. Research on substituted bromopyridine acetamide benzothiazole derivatives has demonstrated potent antitumor activity against a panel of human cancer cell lines, including breast, colon, and lung cancer. ejbps.com

The anti-cancer potential of these scaffolds is often attributed to their ability to interact with various biological targets within cancer cells, leading to apoptosis, cell cycle arrest, and inhibition of tumor growth. ejbps.com The specific substitution pattern on both the benzothiazole ring and the acetamide group plays a crucial role in determining the potency and selectivity of these compounds.

Table 1: Examples of Anti-Cancer Activity in Benzothiazole-Acetamide Analogs

| Compound/Derivative Class | Cancer Cell Lines | Observed Effect |

| Substituted Bromopyridine Acetamide Benzothiazole | SKRB-3, SW620, A549, HepG2 | Potent antitumor activity with low nanomolar IC50 values. ejbps.com |

| Oxadiazole-based Acetamide Benzothiazoles | CCRF-CEM (Leukemia) | Remarkable activity comparable to doxorubicin. ejbps.com |

| Thioxothiazolidine Acetamide Benzothiazole | Ovarian, Renal, Prostate, Leukemia, etc. | Promising anti-cancer activity. ejbps.com |

This table is illustrative and based on data for structurally related compounds, not the specific subject compound.

The mechanism of action for many anti-cancer benzothiazole derivatives involves the modulation of specific biological targets that are crucial for cancer cell survival and proliferation. Among these targets, the Epidermal Growth Factor Receptor (EGFR) and Monoacylglycerol Lipase (MAGL) have been subjects of investigation.

EGFR Inhibition: EGFR is a receptor tyrosine kinase that is often overexpressed in various cancers, making it a prime target for anti-cancer therapies. Current time information in Pasuruan, ID. Benzothiazole derivatives have been designed and synthesized as EGFR-TK inhibitors, showing promise in their ability to compete with ATP at the receptor's binding site. Current time information in Pasuruan, ID. The benzothiazole ring is considered isosteric with the adenine (B156593) portion of ATP, which is a key interaction for kinase inhibition. Current time information in Pasuruan, ID. While direct evidence for N-(4-bromo-1,3-benzothiazol-2-yl)acetamide as an EGFR inhibitor is not available, the general scaffold is recognized for this potential.

Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is a serine hydrolase that plays a role in the endocannabinoid system and has been implicated in cancer progression. researchgate.net Inhibition of MAGL is being explored as a therapeutic strategy in oncology. researchgate.net While a direct link between N-(4-bromo-1,3-benzothiazol-2-yl)acetamide and MAGL inhibition has not been established in the reviewed literature, the broader class of benzothiazoles has been investigated for their effects on various lipases. dergipark.org.tr Further research would be necessary to determine if this specific compound interacts with MAGL.

Anti-Microbial and Anti-Fungal Research Directions

The benzothiazole nucleus is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govasianpubs.org The presence of the sulfur and nitrogen atoms in the thiazole ring is crucial for its biological activity. The introduction of an acetamide group and a bromo substituent on this scaffold is a common strategy to enhance its antimicrobial potency.

Research has shown that bromo-substituted benzothiazole derivatives can exhibit significant antibacterial action. For example, the substitution of a bromo group at the 7th position of the benzothiazole ring has been reported to enhance antibacterial activity. ejbps.com While this is a different isomer, it highlights the potential importance of the bromine atom in the antimicrobial profile of N-(4-bromo-1,3-benzothiazol-2-yl)acetamide.

Similarly, in the realm of antifungal research, benzothiazole derivatives have demonstrated efficacy against various fungal pathogens. rsc.org The specific structural features of N-(4-bromo-1,3-benzothiazol-2-yl)acetamide make it a candidate for further investigation as a potential antifungal agent. The lipophilicity conferred by the bromo group could facilitate penetration of fungal cell membranes.

Table 2: Antimicrobial and Antifungal Potential of Benzothiazole Scaffolds

| Activity | Target Organisms (Examples) | Key Findings for Related Compounds |

| Antibacterial | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Bromo-substitution on the benzothiazole ring can enhance activity. ejbps.com |

| Antifungal | Candida albicans, Aspergillus niger | Benzothiazole derivatives show promising antifungal effects. asianpubs.org |

This table is illustrative and based on data for structurally related compounds, not the specific subject compound.

Anti-Inflammatory and Analgesic Research Investigations

Benzothiazole derivatives are well-documented for their anti-inflammatory and analgesic properties. Current time information in Pasuruan, ID. The core structure is found in several compounds that have been investigated for their ability to modulate inflammatory pathways. The addition of an acetamide group can further enhance these activities.

Studies on various N-substituted-2-(benzothiazol-2-ylthio)acetamides have shown that these compounds possess significant anti-inflammatory and analgesic effects. While the specific compound of interest, N-(4-bromo-1,3-benzothiazol-2-yl)acetamide, has not been explicitly studied in this context, the general scaffold is known to be active. The mechanism of action is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

The bromo-substitution on the benzothiazole ring could potentially influence the anti-inflammatory profile of the molecule, possibly by altering its binding affinity to target enzymes or by affecting its pharmacokinetic properties. Further research is warranted to explore the specific anti-inflammatory and analgesic potential of N-(4-bromo-1,3-benzothiazol-2-yl)acetamide.

Anticonvulsant Activity Research in Benzothiazole Acetamides

The exploration of benzothiazole derivatives for the treatment of central nervous system disorders has included investigations into their anticonvulsant activity. Current time information in Pasuruan, ID. The benzothiazole nucleus is considered a valuable scaffold for the development of novel antiepileptic drugs. The incorporation of an acetamide side chain has been a strategy employed in the design of potential anticonvulsant agents.

Research into N-(6-substituted-benzothiazol-2-yl) acetamide derivatives has indicated that modifications on the benzothiazole ring can significantly impact anticonvulsant efficacy. While these studies have focused on substitutions at the 6-position, they provide a basis for the potential activity of other isomers, including the 4-bromo derivative. The anticonvulsant activity of such compounds is often evaluated through standard screening models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The precise mechanism by which these compounds exert their anticonvulsant effects is an area of ongoing research but may involve interaction with ion channels or neurotransmitter systems in the brain.

Exploration of Other Biological Activities

Scientific inquiry has extended to evaluating the broader biological profile of N-(4-bromo-1,3-benzothiazol-2-yl)acetamide and its analogs. Research into its potential as an antiviral, antidiabetic, antiparasitic, and antioxidant agent has been undertaken, though specific data for the named compound remains limited in publicly accessible research. The following sections summarize the general findings for related benzothiazole acetamide structures, providing context for the potential activities of N-(4-bromo-1,3-benzothiazol-2-yl)acetamide.

Anti-HIV Research

The quest for new anti-HIV agents is critical in managing HIV/AIDS. While specific studies on the anti-HIV activity of N-(4-bromo-1,3-benzothiazol-2-yl)acetamide are not extensively documented, research into related benzothiazole and acetamide derivatives has shown some promise. For instance, a series of novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and evaluated for their activity against wild-type HIV-1, with some compounds showing moderate to potent activity. nih.gov Similarly, other acetamide derivatives have been investigated as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov These studies suggest that the benzothiazole acetamide scaffold could be a valuable pharmacophore for developing new anti-HIV agents, although direct evidence for N-(4-bromo-1,3-benzothiazol-2-yl)acetamide is not available.

Anti-Leishmanial and Anti-Malarial Research

Leishmaniasis and malaria are parasitic diseases that require the development of new and effective treatments. The benzothiazole nucleus has been a focus of such research. Studies on (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives have revealed selective antileishmanial activity. nih.gov Other research has investigated benzothiazole hydrazones as antimalarial agents, with some compounds showing activity against resistant strains of Plasmodium falciparum. nih.gov Although the broader class of benzothiazoles shows promise in combating these parasitic infections, specific data on the anti-leishmanial or anti-malarial efficacy of N-(4-bromo-1,3-benzothiazol-2-yl)acetamide is not currently available.

Antioxidant Properties Investigations

Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant potential of various acetamide and benzothiazole derivatives has been an area of active investigation. mdpi.comresearchgate.net For example, a series of N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives were synthesized and showed good antioxidant activity in multiple assays, including DPPH radical scavenging. nih.gov These studies indicate that the benzothiazole acetamide framework can contribute to antioxidant capacity. However, specific experimental data quantifying the antioxidant properties of N-(4-bromo-1,3-benzothiazol-2-yl)acetamide has not been found in the reviewed sources.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidating the Influence of Substitution Patterns on Biological Efficacy

The biological activity of benzothiazole (B30560) derivatives can be finely tuned by altering the substitution patterns on both the benzothiazole ring and its side chains. researchgate.netpharmacyjournal.in Key positions for substitution on the benzothiazole ring include C2, C4, C5, C6, and C7, with the C2 position being a particularly common site for modification to achieve significant biological activity. researchgate.netpharmacyjournal.in

Halogenation is a widely used strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. The introduction of halogen atoms, such as bromine, can enhance the potency of bioactive agents. researchgate.net

In the context of benzothiazole derivatives, the presence and position of halogens can significantly influence their activity profiles. For instance, studies on various benzothiazole analogs have demonstrated that halogen substituents can confer potent anticonvulsant properties. pharmacyjournal.in The introduction of a chloro group at the C4 position of 2-mercaptobenzothiazole (B37678) has been shown to increase antifungal activity. pharmacyjournal.in While direct SAR studies on N-(4-bromo-1,3-benzothiazol-2-yl)acetamide are specific, broader research on halogenated benzothiazoles indicates that the electron-withdrawing nature and lipophilicity of bromine at position 4 can be a critical determinant of biological efficacy, potentially influencing receptor binding, membrane permeability, and metabolic stability. Research into halogenated benzothiadiazine derivatives, a related heterocyclic system, also identified compounds with significant antineoplastic effects, underscoring the potential of halogenation in designing potent anticancer agents. nih.gov

Table 1: Effect of Halogen Substitution on Benzothiazole Activity

| Position | Halogen | Observed Effect | Reference |

|---|---|---|---|

| C4 | Chloro | Increased antifungal activity | pharmacyjournal.in |

| General | Halogen | Can confer anticonvulsant properties | pharmacyjournal.in |

The acetamide (B32628) moiety at the C2 position of the benzothiazole ring is a crucial pharmacophoric feature that offers significant opportunities for structural modification to modulate biological activity.

SAR studies have revealed that the acetamide linkage is often vital for activity. For example, in a series of anticonvulsant agents, benzothiazole derivatives with an acetamide linkage demonstrated higher protection in preclinical models compared to those with a carbothioamide linkage, without inducing neurotoxicity. researchgate.net Further modifications to the terminal end of the acetamide side chain, such as the introduction of morpholine (B109124) or imidazolyl groups, were found to be more effective than lipophilic phenyl rings in enhancing anticonvulsant activity. researchgate.net

In other studies, the nature of the substituent on the nitrogen of the acetamide group has been shown to be critical. Derivatization of 2-(benzothiazolylthio)acetamide led to potent and selective CCR3 receptor antagonists, highlighting the importance of the acetamide side chain in achieving receptor selectivity. nih.gov The synthesis of various acetamide derivatives of sydnones linked to benzothiazole and thiazole (B1198619) rings also underscores the versatility of the acetamide group as a linker for creating novel chemical entities. rroij.com

Table 2: Impact of Acetamide Side Chain Modifications

| Modification Type | Example Substituent | Resulting Activity Profile | Reference |

|---|---|---|---|

| Linkage Variation | Acetamide vs. Carbothioamide | Acetamide showed higher anticonvulsant protection | researchgate.net |

| Terminal Group | Morpholine, Imidazolyl | More active than lipophilic phenyl rings for anticonvulsant effect | researchgate.net |

Beyond halogenation, the introduction of other functional groups at various positions on the benzothiazole ring plays a significant role in defining the pharmacological profile of the resulting derivatives.

Nitro Group (-NO2): Electron-withdrawing groups like the nitro group can also modulate activity. Studies have shown that substituting the benzothiazole ring at positions 4 or 5 with electron-withdrawing groups, including nitro groups, can lead to a significant increase in anti-inflammatory activity. rsc.org

Thiol Group (-SH): The thiol or mercapto group, particularly at the C2 position, is a key substituent. 2-Mercaptobenzothiazole derivatives are known to possess bactericidal and anti-inflammatory activity. pharmacyjournal.in The thiol group can serve as a handle for further derivatization to create a wide range of biologically active molecules. mdpi.com

Design of Optimized Benzothiazole-Acetamide Derivatives for Enhanced Potency and Selectivity

The systematic exploration of SAR provides the foundational principles for the rational design of optimized benzothiazole-acetamide derivatives. The goal is to enhance therapeutic potency while improving selectivity and minimizing off-target effects. researchgate.net

An effective design strategy often involves identifying a lead compound, such as a specific benzothiazole-acetamide derivative, and systematically modifying its structure to improve its pharmacological profile. nih.gov For example, starting from a lead structure, derivatization of the benzothiazole ring and the acetamide side chain can lead to compounds with nanomolar binding affinity and high selectivity for a specific biological target. nih.gov

Optimization strategies may include:

Positional Isomerism: Systematically moving substituents around the benzothiazole ring to identify the most favorable positions for biological activity. researchgate.net

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic properties.

Conformational Restriction: Introducing structural constraints to lock the molecule in a bioactive conformation, which can enhance binding affinity and selectivity.

Through such iterative design, synthesis, and testing cycles, novel benzothiazole-acetamide derivatives with superior efficacy and safety profiles can be developed. nih.gov

Pharmacophoric Hybridization and Scaffold Diversification Strategies

To broaden the therapeutic potential of benzothiazole-acetamides and explore novel biological targets, medicinal chemists employ strategies of pharmacophoric hybridization and scaffold diversification. researchgate.net

Pharmacophoric Hybridization involves covalently linking the benzothiazole-acetamide scaffold with another known pharmacophore to create a single hybrid molecule. researchgate.net This approach aims to synergize the pharmacological properties of the individual components, potentially leading to dual-acting agents or compounds with improved efficacy. researchgate.net For instance, benzothiazole has been hybridized with pyrazoline, hydrazone, and thiazolidinone moieties to generate compounds with a range of activities including antioxidant and antimicrobial effects. ijper.org

Scaffold Diversification focuses on modifying the core benzothiazole structure itself or the way side chains are attached. This can involve:

Ring Annulation: Fusing additional rings to the benzothiazole system.

Introduction of Diverse Linkers: Replacing or modifying the acetamide linker with other chemical bridges.

Functionalization at Multiple Positions: Introducing a variety of substituents at different sites on the benzothiazole ring to create a library of diverse compounds. pharmacyjournal.inmdpi.com

These strategies allow for the exploration of a much wider chemical space, increasing the probability of discovering novel derivatives with unique and potent biological activities against a variety of diseases. researchgate.netmdpi.com

Computational Chemistry and in Silico Modeling in Drug Discovery

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

A critical outcome of molecular docking is the identification of specific amino acid residues within the target protein that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For benzothiazole-based compounds, the nitrogen and sulfur atoms of the heterocyclic ring, as well as the carbonyl oxygen of the acetamide (B32628) group, are often key sites for forming hydrogen bonds with residues in the protein's active site. Understanding these key interactions is fundamental for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to enhance its binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements and interactions of atoms, MD can assess the conformational stability of the binding pose predicted by docking. For analogous N-(1,3-benzothiazole-2-yl) derivatives, MD simulations are used to confirm that the ligand remains stably bound within the active site and to observe any conformational changes in the protein or ligand that may occur upon binding. core.ac.uk This provides a more realistic understanding of the binding dynamics and the stability of the crucial interactions.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov For compounds in the benzothiazole (B30560) class, DFT calculations help in understanding the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. researchgate.net These electronic properties are crucial for determining the molecule's reactivity and its ability to participate in various intermolecular interactions. For instance, DFT studies on related acetamide derivatives have been used to analyze bond lengths, bond angles, and charge distribution to predict sites of electrophilic or nucleophilic attack, which can be important for metabolic stability and interaction with biological targets. nih.gov

Prediction of Drug-Likeness and Pharmacokinetic Properties (e.g., ADME Predictions, Lipinski's Rule of Five)

In silico methods are vital for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. One of the most common initial screens is Lipinski's Rule of Five, which assesses the druglikeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govnih.gov Benzothiazole-based compounds are frequently evaluated using these criteria. core.ac.uknih.gov Computational tools can predict these parameters for N-(4-bromo-1,3-benzothiazol-2-yl)acetamide to estimate its potential for oral bioavailability.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five (Note: This table is a theoretical representation of parameters typically calculated for novel compounds and is not based on published experimental data for N-(4-bromo-1,3-benzothiazol-2-yl)acetamide.)

| Property | Value | Lipinski's Rule (Guideline) | Compliance |

| Molecular Weight | 271.14 g/mol | < 500 Da | Yes |

| LogP (Octanol/Water Partition Coefficient) | Predicted Value | ≤ 5 | Predicted |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

Pharmacophore Modeling for Rational Compound Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. For a series of active benzothiazole analogues, a pharmacophore model can be generated to guide the design of new, potentially more potent compounds. This approach ensures that newly designed molecules, such as derivatives of N-(4-bromo-1,3-benzothiazol-2-yl)acetamide, retain the key features required for interaction with the biological target, aiding in the rational design of next-generation drug candidates.

Crystallographic Analysis and Solid State Characterization

Single-Crystal X-ray Diffraction Studies of Benzothiazole-Acetamide Structures

The crystal structure of the parent compound, N-(1,3-benzothiazol-2-yl)acetamide, has been determined by single-crystal X-ray diffraction, offering a foundational model for its brominated derivative. nih.gov The compound crystallizes in the monoclinic space group P21/c with two independent molecules (A and B) in the asymmetric unit. nih.gov This duplication allows for an observation of subtle conformational differences within the same crystal lattice. The crystallographic data for this foundational compound are summarized in the table below. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈N₂OS |

| Formula Weight | 192.24 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.1852 (4) |

| b (Å) | 7.4037 (4) |

| c (Å) | 20.9189 (8) |

| β (°) | 94.408 (3) |

| Volume (ų) | 1727.21 (13) |

| Z | 8 |

| Temperature (K) | 173 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Similarly, studies on other derivatives, such as N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate, provide further examples of the crystallographic properties of this class of compounds. nih.gov The presence of a halogen atom, like the bromine in the target compound, is expected to influence the unit cell parameters and crystal packing, as observed in a series of N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, where chloro and bromo derivatives were found to be isostructural. mdpi.com

Investigation of Intermolecular Interactions in the Solid State

The stability of the crystal lattice for benzothiazole-acetamide derivatives is achieved through a network of directional intermolecular forces, including strong hydrogen bonds and weaker van der Waals interactions.

Hydrogen bonds are the primary drivers of the supramolecular assembly in these structures. In the crystal of N-(1,3-benzothiazol-2-yl)acetamide, the two independent molecules, A and B, are linked into dimers by pairs of N—H···N hydrogen bonds. nih.gov The amide proton (N-H) of one molecule donates to the thiazole (B1198619) nitrogen atom of the neighboring molecule, forming a characteristic R²₂(8) graph-set motif. nih.gov These dimers then stack along the crystallographic a-axis. nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N2A—H2A···N1B | 0.86 | 2.11 | 2.9700 (16) | 176 |

| N2B—H2B···N1A | 0.86 | 2.14 | 2.9749 (16) | 165 |

In related structures, other hydrogen bonding patterns are observed. For instance, N-(benzo[d]thiazol-2-yl)-nitrobenzamide derivatives also form dimer synthons via N−H···N hydrogen bonds but are further stabilized by C−H···O interactions. mdpi.com When a water molecule is present in the crystal lattice, as in N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate, it acts as a bridge, participating in O—H···N, O—H···O, and N—H···O hydrogen bonds. nih.gov

In addition to stronger hydrogen bonds and π-π stacking, weaker interactions play a role in refining the crystal packing. The crystal structures of N-(benzo[d]thiazol-2-yl)-nitrobenzamide derivatives are stabilized by C−H···O intermolecular hydrogen bonds. mdpi.com Furthermore, weak C—H⋯π interactions, where a C-H bond points towards the face of an aromatic ring, are also observed in related structures like N-(4-bromophenyl)acetamide, contributing to crystal packing stability. researchgate.net These subtle but numerous interactions collectively enhance the cohesive energy of the solid state.

Examination of Polymorphism in Related Benzothiazole-Acetamide Derivatives

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science and pharmaceuticals. While not explicitly documented for the target compound, this phenomenon is known in related structures. A clear example is N-(4-bromophenyl)acetamide, which has been identified in at least two polymorphic forms. researchgate.net One form, determined at room temperature, crystallizes in the orthorhombic space group Pna2₁, while a different polymorph, analyzed at 173 K, crystallizes in the monoclinic space group P2₁/c. researchgate.net The packing in these polymorphs is differentiated by their hydrogen bonding networks and the presence of C—H···π interactions in the monoclinic form. researchgate.net

Furthermore, the study of positional isomers of N-(benzo[d]thiazol-2-yl)-nitrobenzamide shows that the ortho-, meta-, and para-substituted derivatives all crystallize in different crystal systems or space groups (monoclinic P2₁/n, monoclinic C2/c, and orthorhombic Pbcn, respectively). mdpi.com This structural diversity among closely related isomers suggests that the benzothiazole-amide scaffold is susceptible to forming multiple crystalline arrangements, indicating that polymorphism is a probable feature for derivatives like N-(4-bromo-1,3-benzothiazol-2-yl)acetamide.

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Pathways for Complex Benzothiazole-Acetamide Architectures

The synthesis of benzothiazole (B30560) derivatives is a well-established field, yet the demand for more complex and diverse molecular architectures necessitates the development of innovative synthetic strategies. Future research will likely focus on creating more efficient, cost-effective, and environmentally friendly methods.

Key areas of development include:

One-Pot and Multicomponent Reactions: These approaches streamline the synthetic process by combining multiple reaction steps into a single operation, reducing time, waste, and resource consumption. For instance, a three-component one-pot reaction has been successfully used to synthesize benzothiazolylpyrimidine-5-carboxamides. nih.gov

Green Chemistry Approaches: The use of greener catalysts and solvents is a growing trend. Methodologies employing catalysts like a mixture of H2O2/HCl in ethanol (B145695) or a heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel are being explored to synthesize benzothiazoles under milder, more sustainable conditions. mdpi.com

Advanced Cyclization and Condensation Techniques: The core synthesis of the benzothiazole ring often involves the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. mdpi.com Novel catalytic systems and microwave-assisted synthesis are being investigated to improve yields and shorten reaction times for these crucial steps. mdpi.com

Click Chemistry: The copper-catalyzed "click chemistry" approach is being utilized for the synthesis of complex benzothiazole derivatives, such as 1,2,3-triazolyl-acetamide scaffolds, allowing for the efficient linking of different molecular fragments. researchgate.net

Table 1: Emerging Synthetic Strategies for Benzothiazole Derivatives

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| One-Pot Multicomponent Reactions | Combining multiple synthetic steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste, time and cost savings. | nih.gov |

| Green Catalysis | Utilization of environmentally benign catalysts and reaction media, such as H₂O₂/HCl in ethanol. | Reduced environmental impact, safer reaction conditions. | mdpi.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. | Rapid reaction times, improved yields, higher purity. | mdpi.com |

| Click Chemistry | Employing highly efficient and specific reactions, like copper-catalyzed cycloadditions, to link molecular building blocks. | High yields, simple reaction conditions, creation of complex architectures. | researchgate.net |

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

While many benzothiazole derivatives have demonstrated significant biological activity, a deep understanding of their mechanism of action at the molecular level is often lacking. Future research will need to employ advanced techniques to elucidate these mechanisms, which is crucial for rational drug design and optimization.

Key approaches include:

Molecular Docking and Simulation: These computational tools are used to predict and analyze the binding interactions between a ligand (the benzothiazole compound) and its biological target, such as a protein or enzyme. nih.gov For example, docking studies have helped to understand how benzothiazole derivatives bind to the active site of enzymes like decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1), a target for anti-tubercular drugs. nih.gov

Enzyme Inhibition and Kinetic Studies: In vitro assays are essential to confirm the inhibitory activity of a compound against a specific enzyme and to determine the nature of that inhibition (e.g., competitive, non-competitive). nih.gov

Pathway Analysis: Techniques like Western blotting can be used to determine how a compound affects specific cellular signaling pathways. For instance, certain benzothiazole derivatives have been shown to inhibit both the AKT and ERK signaling pathways in cancer cells, which are critical for tumor cell survival and proliferation. nih.gov

Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP): These biophysical techniques can provide quantitative data on the binding affinity and kinetics between a drug candidate and its molecular target, confirming direct interaction as predicted by docking studies. nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Benzothiazole Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational approaches can analyze vast datasets to predict the properties of new molecules, thereby accelerating the design and optimization of novel drug candidates. scilit.comfrontiersin.org

Applications in benzothiazole research include:

Quantitative Structure-Activity Relationship (QSAR) Studies: ML algorithms can build models that correlate the structural features of benzothiazole derivatives with their biological activities, enabling the prediction of the potency of newly designed compounds. scilit.com

De Novo Drug Design: Generative AI models can design entirely new benzothiazole-based molecules with desired properties, exploring a vast chemical space more efficiently than traditional methods. frontiersin.org

ADME/Tox Prediction: In silico tools powered by machine learning are increasingly used to predict the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of drug candidates early in the development process. nih.govnih.gov This helps to prioritize compounds with favorable pharmacokinetic properties and reduce late-stage failures.

Virtual Screening: AI can be used to rapidly screen large virtual libraries of benzothiazole compounds against a biological target to identify potential hits for further experimental testing. scilit.com

Exploration of N-(4-bromo-1,3-benzothiazol-2-yl)acetamide in Multi-Target Drug Design

The concept of "one molecule, multiple targets" is a growing paradigm in drug design, particularly for complex diseases like cancer and neurodegenerative disorders. The benzothiazole scaffold is well-suited for this approach due to its ability to interact with diverse biological targets. Future research on N-(4-bromo-1,3-benzothiazol-2-yl)acetamide could focus on developing derivatives that act as multi-target agents.

An example of this is the development of benzothiazole derivatives that exhibit both anticancer and anti-inflammatory properties. nih.gov By simultaneously inhibiting cancer cell proliferation and reducing inflammatory cytokines, such compounds could offer a more comprehensive therapeutic effect. nih.gov This dual-action approach could be particularly beneficial in treating cancers where inflammation is a key driver of the disease.

Strategies for Optimizing Pharmacokinetic Profiles through Structural Modification

A biologically active compound is only effective as a drug if it has a suitable pharmacokinetic profile (ADME). A significant area of future research will involve the structural modification of the N-(4-bromo-1,3-benzothiazol-2-yl)acetamide scaffold to enhance its drug-like properties.

Strategies for optimization include:

Derivatization: This involves the synthesis of various derivatives by changing functional groups or adding conjugates to improve bioavailability and other pharmacokinetic parameters. azolifesciences.com

Prodrug Design: Creating an inactive form of the drug (a prodrug) that is metabolized into the active form in the body can overcome issues like poor solubility or instability. azolifesciences.com

Salt Formation: For basic or acidic compounds, forming a salt can significantly improve solubility and dissolution rate, which are key factors for oral absorption. azolifesciences.com

Physicochemical Property Tuning: Computational tools can predict how modifications to the molecule will affect key properties like lipophilicity (logP), topological polar surface area (TPSA), and molecular weight, which are governed by guidelines such as Lipinski's rule of five. nih.gov Fine-tuning these properties is essential for achieving good oral bioavailability and cell membrane permeability.

Table 2: Parameters for Pharmacokinetic Optimization

| Parameter | Importance in Pharmacokinetics | Strategy for Optimization | Reference |

|---|---|---|---|

| Solubility | Crucial for absorption from the gastrointestinal tract. | Salt formation, derivatization (e.g., creating prodrugs), particle size reduction. | azolifesciences.com |

| Permeability | The ability to cross biological membranes to reach the target site. | Modification of lipophilicity (logP) and polar surface area (TPSA). | nih.gov |

| Metabolic Stability | Resistance to breakdown by metabolic enzymes, affecting the drug's half-life. | Blocking metabolically labile sites through structural modification. | researchgate.net |

| Bioavailability | The fraction of the administered dose that reaches systemic circulation. | Optimizing the balance between solubility and permeability. | azolifesciences.com |

Addressing Unexplored Therapeutic Areas for Benzothiazole-Acetamide Compounds

The benzothiazole nucleus is a "privileged structure" in medicinal chemistry, demonstrating a vast array of biological activities. nih.govpharmacyjournal.inpcbiochemres.com While significant research has focused on areas like cancer and infectious diseases, many other therapeutic avenues remain underexplored for compounds like N-(4-bromo-1,3-benzothiazol-2-yl)acetamide.

Future research could investigate the potential of these compounds in:

Neurodegenerative Diseases: Some benzothiazole derivatives are already used as diagnostic agents for Alzheimer's disease. mdpi.com Further exploration could yield therapeutic agents for conditions like Parkinson's, Alzheimer's, and Huntington's disease. mdpi.com

Metabolic Disorders: Benzothiazoles have shown potential as antidiabetic agents, and further research could lead to the development of new treatments for diabetes and related metabolic conditions. nih.govpcbiochemres.com

Antiviral Agents: The broad biological activity of benzothiazoles includes antiviral properties, an area of critical importance given the ongoing threat of viral pandemics. jchemrev.com

Immunomodulation: The anti-inflammatory properties of some benzothiazoles suggest their potential as immunomodulatory agents for treating autoimmune diseases. nih.gov

The versatility of the N-(4-bromo-1,3-benzothiazol-2-yl)acetamide scaffold, combined with advances in synthetic chemistry, molecular biology, and computational drug design, promises a vibrant future for research in this area. By pursuing these emerging opportunities, scientists can unlock the full therapeutic potential of this important class of compounds.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.